N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a urea linkage and substituted aromatic rings. Structurally, it comprises:
- A thiazole core substituted at position 4 with an acetamide group.
- A urea moiety (NH-C(=O)-NH) bridging the thiazole's position 2 and a 2-methoxyphenyl group.
- A 4-fluorophenyl group attached to the acetamide nitrogen.
While direct biological or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazole-acetamide derivatives) have demonstrated antimicrobial, antifungal, and anti-exudative activities . The fluorophenyl and methoxyphenyl substituents likely influence electronic properties (e.g., polarity, hydrogen bonding) and pharmacokinetic behavior, as seen in related compounds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-16-5-3-2-4-15(16)23-18(26)24-19-22-14(11-28-19)10-17(25)21-13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKBCRGMNKEDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its potential anticancer properties and the inhibition of specific protein kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a ureido linkage, and a fluorophenyl substituent, which contribute to its biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, particularly kinases involved in cancer progression.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDK activity, the compound can effectively restrict unregulated cell proliferation, making it a candidate for cancer therapy.
In particular, studies have shown that derivatives of thiazole structures exhibit potent cytotoxicity against various cancer cell lines. For instance, one study highlighted that a related compound demonstrated an IC50 value of 0.62 μM against HepG2 liver cancer cells, outperforming the standard treatment Sorafenib (IC50 = 1.62 μM) .
Antitumor Properties
This compound has been evaluated for its antitumor efficacy across several cancer types:
- Breast Cancer : The compound has shown effectiveness in inhibiting breast cancer cell proliferation.
- Liver Cancer : It induces G2/M phase arrest in HepG2 cells, leading to apoptosis.
- Colorectal Cancer : Similar mechanisms have been observed in colorectal cancer cell lines.
Inhibitory Effects on Kinases
The compound has been characterized as a potent inhibitor of insulin-like growth factor 1 receptor (IGF1R), which is implicated in tumor growth and metastasis. Molecular modeling studies suggest that the compound binds strongly to IGF1R through multiple hydrogen bonds, enhancing its inhibitory effects .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
- Cytotoxicity Studies : One study reported that derivatives with similar structures exhibited IC50 values ranging from 0.5 to 1.5 μM against various cancer cell lines, indicating strong cytotoxic potential .
- Mechanistic Investigations : Detailed mechanistic studies revealed that these compounds could inhibit cell migration and colony formation in vitro, suggesting their potential to prevent metastasis .
- Molecular Docking Studies : Docking analyses have shown favorable interactions between the compound and key kinase targets, supporting its role as a selective inhibitor .
Summary of Biological Activity
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits proliferation in breast, liver, and colorectal cancers; induces apoptosis |
| Kinase Inhibition | Potent inhibitor of IGF1R; affects cell cycle regulation via CDK inhibition |
| Cytotoxicity | Exhibits low micromolar IC50 values against various cancer cell lines |
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide features a thiazole ring, a fluorophenyl group, and a methoxyphenyl urea moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the initial step might include the formation of thiazole derivatives followed by the introduction of the urea linkage through isocyanate intermediates.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for cancer treatment strategies .
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties, potentially making it useful in treating diseases characterized by chronic inflammation. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, there is evidence suggesting that this compound exhibits antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Case Studies
- Study on Anticancer Activity
- Inflammation Model Study
- Antimicrobial Efficacy Assessment
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a critical reaction pathway for this compound, primarily targeting the acetamide and urea functional groups.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine:
Reaction :
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetic acid + 4-fluoroaniline | 85% | |
| 2M NaOH, 80°C, 8 hrs | Same as above | 78% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or direct hydroxide ion attack (basic) .
Urea Hydrolysis
The urea moiety decomposes under strong acidic conditions:
Reaction :
| Conditions | Products | Yield | References |
|---|---|---|---|
| Conc. HSO, 100°C, 6 hrs | 2-Methoxyaniline + CO + Thiazole-amine intermediate | 92% |
Electrophilic Aromatic Substitution (EAS)
The aromatic rings (4-fluorophenyl and 2-methoxyphenyl) participate in EAS, with regioselectivity dictated by substituents:
Key Findings :
-
The methoxy group directs nitration to the para position due to its electron-donating nature .
-
Fluorine’s electron-withdrawing effect directs bromination to the meta position on the 4-fluorophenyl ring.
Substitution Reactions on the Thiazole Ring
The thiazole ring undergoes nucleophilic substitution at the 2-position (occupied by the urea group) under specific conditions:
| Reaction Type | Conditions | Reagent | Product | References |
|---|---|---|---|---|
| Halogenation | PCl, 80°C | Cl | Chloro-thiazole derivative | |
| Alkylation | NaH, THF, alkyl halide | R-X | Alkyl-substituted thiazole |
Note : Thiazole’s electron-deficient nature facilitates nucleophilic displacement at the 2-position when activated.
Reduction Reactions
Reduction targets the acetamide’s carbonyl group and the urea moiety:
| Reaction Type | Conditions | Reagent | Products | References |
|---|---|---|---|---|
| Amide Reduction | LiAlH, THF, 0°C | LiAlH | 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)ethylamine | |
| Urea Reduction | H, Pd/C, EtOH | H | Decomposed to amine derivatives |
Mechanistic Insight :
LiAlH reduces the amide to a primary amine, while catalytic hydrogenation cleaves the urea linkage.
Stability and Decomposition
The compound exhibits limited stability under prolonged exposure to UV light or strong oxidizers:
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
| UV light (254 nm), 48 hrs | 30% decomposition | Sulfur-oxidized thiazole | |
| HO, 60°C, 12 hrs | Complete urea breakdown | CO, aniline derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Acetamide Derivatives with Antimicrobial Activity ()
Key analogs from include N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) and N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) . These share the thiazole-acetamide backbone but differ in substituents.
| Compound ID | Thiazole Substituent | Acetamide Substituent | MIC (Bacterial) | MIC (Fungal) |
|---|---|---|---|---|
| 107b | 4-methyl | 2-m-tolyl | 12.5–6.25 µg/mL | 6.25–12.5 µg/mL |
| 107k | 4-(3-chlorophenyl) | 2-m-tolyl | 12.5 µg/mL | 6.25 µg/mL |
| Target | 4-fluorophenyl | Ureido-2-methoxyphenyl | Not reported | Not reported |
Key Observations :
- Electron-withdrawing groups (e.g., chloro in 107k) enhance antibacterial activity compared to electron-donating groups (e.g., methyl in 107b) .
- Fluorine substituents (as in the target) are associated with increased metabolic stability and membrane permeability in related compounds .
Thiadiazole and Triazole Analogs ()
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Features a thiadiazole ring instead of thiazole. Demonstrated a stable monoclinic crystal structure (space group P21/c), with a melting point of 490 K . The dihydrothiadiazole core may reduce aromaticity, altering solubility and reactivity compared to the target compound.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():
Urea-Containing Derivatives ()
- N-(4-Phenyl-2-thiazolyl)acetamide (): Lacks the urea and fluorophenyl groups. Synthesized via 2-amino-4-substituted thiazole and acetonitrile, suggesting a possible route for the target compound’s urea moiety .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)dihydroimidazothiazolyl]pyridin-2-yl}acetamide ():
Structural and Functional Insights
Substituent Effects
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how can reaction yields be optimized?
- Methodology : A two-step approach is commonly employed:
Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole core.
Urea linkage introduction : Reacting the thiazole intermediate with 2-methoxyphenyl isocyanate in anhydrous THF at 60°C for 6–8 hours.
Yield optimization can be achieved via controlled stoichiometry (1:1.2 molar ratio of thiazole to isocyanate) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ expected at ~441.4 g/mol based on PubChem analogs) .
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole C-2 at ~165 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and triplicate wells to ensure reproducibility .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATP depletion assays for kinase activity).
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support structure-activity relationship (SAR) studies?
- SAR Strategy :
- Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., CF₃) to improve metabolic stability.
- Modify the methoxyphenyl urea moiety to assess hydrogen-bonding effects on target binding.
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (e.g., EGFR PDB:1M17) to predict binding affinities.
- ADMET Prediction (SwissADME) : Evaluate logP, bioavailability, and CYP450 interactions to prioritize derivatives .
Q. How should researchers resolve contradictions in biological activity data across similar acetamide derivatives?
- Case Study : If compound A shows potent activity against HCT-116 but not MCF-7, while compound B exhibits the reverse:
Assay Validation : Confirm cell line authenticity (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media).
Target Profiling : Use phosphoproteomics or RNA-seq to identify differentially regulated pathways.
Solubility Check : Measure solubility in DMSO/PBS; precipitation may artifactually reduce activity .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?
- Crystallography : Co-crystallize with target proteins (e.g., kinases) and refine structures using SHELXL (SHELX suite) for high-resolution (<1.8 Å) electron density maps .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized targets.
- CRISPR-Cas9 Knockout : Validate target dependency by deleting putative target genes in cell models .
Q. How can researchers address low solubility or stability in pharmacokinetic studies?
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
- Stability Assays : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored by UPLC-MS to identify degradation products .
- In Vivo Models : Administer via intraperitoneal injection in rodents and measure plasma half-life using LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
